N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C25H27ClN2O4S and its molecular weight is 487.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 486.1380062 g/mol and the complexity rating of the compound is 735. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Compounds similar to N2-(3-chloro-4-methoxyphenyl)-N1-(2-isopropyl-6-methylphenyl)-N2-(phenylsulfonyl)glycinamide often play a crucial role in organic synthesis. For example, the use of S-(4-methoxyphenyl) benzenethiosulfinate in combination with trifluoromethanesulfonic anhydride has been shown to activate thioglycosides, demonstrating the potential for such molecules in synthesizing complex glycosides (Crich & Smith, 2000)[https://consensus.app/papers/s4methoxyphenyl-benzenethiosulfinate-crich/ce53add2db23517093dbfe96187f643c/?utm_source=chatgpt]. This highlights the broader utility of related compounds in facilitating chemical transformations important for pharmaceutical synthesis and materials science.
Medicinal Chemistry and Drug Development
The chemical frameworks similar to the compound of interest are instrumental in drug development, particularly in the design of novel therapeutic agents. For instance, Weinreb amide based synthetic equivalents have been developed for the synthesis of tetrahydroisoquinoline frameworks, which are pivotal in creating compounds with potential therapeutic applications (Kommidi, Balasubramaniam, & Aidhen, 2010)[https://consensus.app/papers/weinreb-amide-based-equivalents-access-kommidi/a8dde6b9d4ac597e95dfe9b41e84f257/?utm_source=chatgpt]. Such frameworks are crucial for developing drugs targeting neurological disorders and cancer.
Agricultural Chemistry and Herbicide Action
Research on sulfonylurea herbicides, which share functional groups with N2-(3-chloro-4-methoxyphenyl)-N1-(2-isopropyl-6-methylphenyl)-N2-(phenylsulfonyl)glycinamide, reveals their mechanism of action and selectivity in cereals. The metabolism of chlorsulfuron, a related compound, by plants underlines the biological basis for the selectivity of certain herbicides in agricultural applications (Sweetser, Schow, & Hutchison, 1982)[https://consensus.app/papers/metabolism-chlorsulfuron-plants-basis-selectivity-sweetser/c876013cf5ef575a8325d59a1b7cc644/?utm_source=chatgpt]. This suggests potential avenues for the design of environmentally friendly and selective agricultural chemicals.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(2-methyl-6-propan-2-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O4S/c1-17(2)21-12-8-9-18(3)25(21)27-24(29)16-28(19-13-14-23(32-4)22(26)15-19)33(30,31)20-10-6-5-7-11-20/h5-15,17H,16H2,1-4H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYQZOAWXCCQBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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